

solubility and stability studies of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

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Compound of Interest

Compound Name:	4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide
Cat. No.:	B1454491

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An In-depth Technical Guide to the Solubility and Stability of **4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide**

Abstract

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for the systematic evaluation of **4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide**, a sulfonamide derivative. We will explore the theoretical underpinnings and provide detailed, field-proven protocols for determining its solubility profile and assessing its intrinsic stability under various stress conditions. The methodologies presented are grounded in international regulatory guidelines and are designed to generate the robust data required for informed decision-making in drug development, from lead optimization to formulation.

Introduction: The Imperative of Physicochemical Characterization

4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide is an organosulfur compound belonging to the sulfonamide class.^[1] The sulfonamide moiety is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents.^[2] The specific substitution pattern of this molecule

—a bromine atom, a methyl group, and a diethylsulfonamide group on a benzene ring—confers a unique set of properties that dictate its behavior in biological and pharmaceutical systems.

Before any meaningful preclinical or clinical evaluation can occur, a molecule's developability must be assessed. This begins with solubility and stability profiling. Solubility directly impacts bioavailability, while stability determines the compound's shelf-life, storage requirements, and degradation pathways.^{[3][4]} Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate comprehensive stability data to ensure the quality, safety, and efficacy of a drug substance throughout its lifecycle.^{[5][6][7]} This guide provides the strategic and tactical approach to generating this critical data package.

Solubility Profiling: Beyond a Single Number

Aqueous solubility is a primary determinant of a drug's absorption and, consequently, its therapeutic efficacy.^[3] It is not a static value but is influenced by a multitude of factors including pH, temperature, and the presence of co-solvents or salts.^{[8][9]} Therefore, a comprehensive solubility profile across a range of physiologically and pharmaceutically relevant conditions is essential. Our approach is guided by the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236>.^[8]

Causality Behind Experimental Design: Kinetic vs. Thermodynamic Solubility

We employ a two-tiered approach. Initially, a high-throughput kinetic solubility screen might be used in early discovery to rank compounds. However, for lead optimization and pre-formulation, thermodynamic equilibrium solubility is the gold standard. It represents the true saturation point of the compound in a solvent system at equilibrium.^[10] The Shake-Flask method is the most reliable technique for this determination and is the focus of our protocol.^[11] The selection of pH values (1.2, 4.5, 6.8) is mandated by regulatory guidelines for biopharmaceutical classification, as they simulate the pH environments of the stomach and intestines.^[3]

Experimental Workflow: Solubility Determination

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